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Compound of Interest

Compound Name: MYF-01-37
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MYF-01-37: A Covalent Inhibitor of TEAD
Transcription Factors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and
apoptosis. Its dysregulation is implicated in the development and progression of various
cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional
coactivator with PDZ-binding motif) are the primary downstream effectors of the Hippo
pathway. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the
TEA domain (TEAD) family of transcription factors, driving the expression of genes that
promote cell growth and inhibit apoptosis. The formation of the YAP/TAZ-TEAD complex is a
key event in oncogenesis, making it an attractive target for therapeutic intervention.

MYF-01-37 is a novel small molecule that has been identified as a covalent inhibitor of TEAD
transcription factors. It targets a conserved cysteine residue (Cys380 in TEADZ2) within the
palmitate-binding pocket of TEADs. By covalently modifying this residue, MYF-01-37 disrupts
the interaction between YAP and TEAD, thereby inhibiting the transcriptional program
downstream of YAP/TAZ. This technical guide provides a comprehensive overview of MYF-01-
37, including its mechanism of action, quantitative data on its activity, detailed experimental
protocols, and visualizations of the relevant biological pathways and experimental workflows.
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Data Presentation

MYF-01-37 is characterized as a sub-optimal chemical probe, requiring micromolar

concentrations to achieve cellular effects.[1] For context and comparison, data for a more

potent, structurally related covalent TEAD inhibitor, MYF-03-69, is also presented.

Compound Assay Cell Line IC50
TEAD mCherry
MYF-01-37 PC-9 ~5uM
Reporter Assay
YAP-TEAD
MYF-03-69 Transcriptional NCI-H226 56 nM
Reporter Assay
_ _ _ NCI-H226
MYF-03-69 Anti-proliferation ) 4.7 nM
(Mesothelioma)
_ . _ MSTO-211H
MYF-03-69 Anti-proliferation ) 1.8nM
(Mesothelioma)
] ] ) NCI-H2452
MYF-03-69 Anti-proliferation ) > 10 uM
(Mesothelioma)
MeT-5A (non-
MYF-03-69 Anti-proliferation cancerous >10 uM

mesothelium)

Cellular Effects of MYF-01-37:

Concentration Cell Line Effect
Inhibition of YAP/TEAD
10 uM HEK293T ) )
interaction
Reduction in canonical YAP
10 uM PC-9 ,
target gene (CTGF) expression
Various EGFR-mutant NSCLC o ] o
0.1-100 puM Minimal impact on cell viability

cell lines
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Experimental Protocols
Mass Spectrometry for Detection of Covalent Binding

Obijective: To confirm the covalent modification of TEAD by MYF-01-37.
Methodology:

e Protein Incubation: Recombinant, purified TEAD2 YAP-binding domain (YBD) protein is
incubated with a molar excess of MYF-01-37 at room temperature for a specified time (e.g.,
1 hour). A vehicle control (e.g., DMSO) is run in parallel.

o Sample Preparation: The reaction mixture is prepared for mass spectrometry analysis. This
may involve desalting and buffer exchange using techniques like ultrafiltration or zip-tipping.

e Mass Spectrometry Analysis: The intact protein-inhibitor complex is analyzed by liquid
chromatography-mass spectrometry (LC-MS). The mass spectrometer is operated in a mode
suitable for intact protein analysis.

» Data Analysis: The acquired mass spectra are deconvoluted to determine the molecular
weight of the protein species. A mass shift corresponding to the molecular weight of MYF-01-
37 in the inhibitor-treated sample compared to the control confirms covalent binding. For
more detailed analysis, the protein can be subjected to proteolytic digestion (e.g., with
trypsin) followed by LC-MS/MS to identify the specific peptide and residue (Cys380) modified
by the inhibitor.

In Vitro TEAD Palmitoylation Assay

Objective: To assess the ability of MYF-01-37 to inhibit the auto-palmitoylation of TEAD.
Methodology:
e Recombinant Protein: Purified, recombinant TEAD YBD protein is used.

e Inhibitor Pre-incubation: The TEAD protein is pre-incubated with varying concentrations of
MYF-01-37 or a vehicle control for a defined period (e.g., 2 hours at 37°C).
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o Palmitoylation Reaction: A palmitoyl-CoA analog, such as a clickable alkyne-palmitoyl-CoA,
is added to the reaction mixture and incubated to allow for auto-palmitoylation of the TEAD
protein.

Click Chemistry: Following the palmitoylation reaction, a fluorescently tagged azide (e.qg.,
Azide-Fluor 488) is added along with the necessary catalysts for a copper-catalyzed azide-
alkyne cycloaddition (Click) reaction. This attaches a fluorescent label to the palmitoylated
TEAD.

Detection and Quantification: The reaction products are resolved by SDS-PAGE. The gel is
imaged using a fluorescent scanner to detect the palmitoylated TEAD. The total protein can
be visualized by Coomassie staining or Western blotting for a TEAD antibody. The intensity
of the fluorescent band relative to the total protein is quantified to determine the extent of
palmitoylation inhibition. The IC50 value is calculated from a dose-response curve.

YAPITEAD Luciferase Reporter Assay

Objective: To measure the functional inhibition of YAP-TEAD transcriptional activity in a cellular
context.

Methodology:

o Cell Line and Reporter Construct: A suitable cancer cell line with active YAP/TEAD signaling
(e.g., NCI-H226, a mesothelioma cell line with an NF2 mutation) is used. The cells are
engineered to stably or transiently express a luciferase reporter gene driven by a promoter
containing TEAD-binding elements (e.g., 8XGTIIC-luciferase). A constitutively expressed
reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

o Compound Treatment: The reporter cells are seeded in a multi-well plate and treated with a
dilution series of MYF-01-37 or a vehicle control for a specified duration (e.g., 24-72 hours).

Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured
using a commercial dual-luciferase reporter assay system according to the manufacturer's
instructions. The firefly luciferase signal is normalized to the Renilla luciferase signal to
account for differences in cell number and transfection efficiency.
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» Data Analysis: The normalized luciferase activity is plotted against the inhibitor
concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

Caption: The Hippo-YAP-TEAD signaling pathway.
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Caption: Workflow for identifying and characterizing MYF-01-37.

Mechanism of Action of MYF-01-37
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Caption: Covalent inhibition of TEAD by MYF-01-37.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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